3,3'-Dichlorobenzidine sulphate
Description
Contextualization of Academic Significance in Environmental and Chemical Sciences
3,3'-Dichlorobenzidine (B165656) (DCB) and its salts, including 3,3'-Dichlorobenzidine sulphate, hold significant academic interest primarily due to their historical industrial importance and subsequent environmental impact. cdc.gov DCB was a crucial intermediate in the manufacturing of diarylide azo pigments used widely in printing inks, textiles, and plastics. wikipedia.org The presence of unreacted DCB in these pigment products and its release through industrial wastewater constitutes a significant pathway for its entry into the environment. epa.gov
The academic significance of DCB in environmental science stems from its characteristic behaviors in aquatic and terrestrial systems. Research has demonstrated that DCB has a high affinity for adsorption to soil and sediments, which affects its mobility and persistence. epa.govoup.com In aqueous environments, it is highly susceptible to rapid degradation by sunlight (photodegradation), but shows resistance to microbial degradation. epa.govcanada.ca Furthermore, DCB can accumulate in the tissues of aquatic organisms. epa.gov These properties make it a subject of intense study for understanding the fate and transport of anthropogenic chemical compounds in the environment.
In chemical sciences, the focus has been on its synthesis, reactions, and the development of analytical methods for its detection. wikipedia.orgresearchgate.net The sulphate salt, specifically, is a direct product of the widely used benzidine (B372746) rearrangement synthesis pathway when sulfuric acid is used as the catalyst. quickcompany.ingoogle.com It appears as a white crystalline powder and is slightly soluble in water. nih.gov The study of its properties and conversion to other forms, such as the dihydrochloride (B599025) salt, is relevant for industrial process optimization. google.com
| Property | 3,3'-Dichlorobenzidine | This compound |
| Chemical Formula | C₁₂H₁₀Cl₂N₂ | C₁₂H₁₄Cl₂N₂O₈S₂ |
| Molar Mass | 253.13 g/mol wikipedia.org | 449.3 g/mol nih.gov |
| Appearance | Gray, purple, or pale yellow crystalline solid wikipedia.org | White crystalline powder nih.gov |
| Melting Point | 132 to 133 °C wikipedia.org | Not available |
| Water Solubility | 0.07% at 15°C wikipedia.org | Slightly soluble nih.gov |
| CAS Number | 91-94-1 wikipedia.org | 74332-73-3 chemicalbook.com |
Historical Trajectory of Research on this compound and Related Compounds
Research into 3,3'-Dichlorobenzidine and its derivatives has evolved significantly over the decades. Initial interest was driven by its economic importance in the dye and pigment industry. google.com The synthesis of DCB is a classic example of the benzidine rearrangement, a topic of extensive chemical research. The process involves the reduction of 2-nitrochlorobenzene to 2,2'-dichlorodiphenylhydrazine, which is then rearranged using a strong acid, such as sulfuric acid, to yield this compound. quickcompany.inwikipedia.orggoogle.com
The focus of research shifted as awareness of the environmental presence of industrial chemicals grew. Early environmental studies in the 1970s and 1980s began to investigate the fate of DCB in aquatic systems, identifying key processes like photodegradation and sediment adsorption. epa.govcanada.ca A 1978 study by Sikka et al. was foundational in demonstrating that DCB is rapidly degraded by sunlight in water but is resistant to breakdown by aquatic microorganisms. epa.gov
A significant parallel research trajectory has been the development of increasingly sensitive analytical methods to detect and quantify DCB in environmental samples. epa.gov Early methods have been refined over time, leading to the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS). epa.govresearchgate.net Research has focused on improving extraction from complex matrices like industrial wastewater and soil, and achieving very low detection limits, often in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range. researchgate.netnih.gov
| Method | Matrix | Detection Limit | Reference |
| HPLC with Electrochemical Detector | Wastewater | 0.1 µg/L (for Benzidine), 0.05 µg/L (for DCB) | nih.gov |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry | Neat Sample | 21 pg (with chemical ionization) | nih.govacs.org |
| Online Solid-Phase Extraction-LC-Electrochemical Detection | Reagent Water | 50 ng/L | nih.gov |
| GC/MS | Soil | 0.04 mg/kg | [No specific source] |
Current Research Paradigms and Unaddressed Scholarly Challenges
Current research on 3,3'-Dichlorobenzidine continues to explore its environmental behavior and refine analytical techniques. A major paradigm is the study of its long-range transport and transformation in complex ecosystems. For instance, an 11-year field study in Lake Macatawa investigated the distribution of DCB and its degradation products in the sediment-water system, confirming its transport over long distances. nih.gov Research has also probed the specific degradation pathways, showing that DCB can undergo sequential dehalogenation to form 3-chlorobenzidine (MCB) and subsequently benzidine, both under microbial action and through photodegradation. nih.govacs.org
Despite decades of research, several scholarly challenges remain. A key challenge is fully understanding the fate of DCB that is strongly bound to soil and sediment particles. oup.com While this binding reduces its mobility, the long-term stability of these humus-bound residues and their potential to become future sources of contamination are not well understood. oup.com
Another significant challenge is extrapolating laboratory findings to complex, real-world environmental systems. The dynamic interplay of factors like sunlight exposure, water chemistry, sediment type, and microbial community composition complicates predictions of the compound's ultimate fate. nih.gov Furthermore, while the environmental properties of the parent DCB amine are well-studied, there is a lack of specific research on the environmental behavior of the sulphate salt itself and how its properties might differ from the free base or dihydrochloride salt upon release into various environmental compartments. cdc.gov The development of non-carcinogenic alternatives to DCB-based pigments is also an active area of chemical research, driven by environmental and safety regulations. datainsightsmarket.comhw.ac.uk
| Environmental Process | Finding | Half-life / Rate | Reference |
| Photodegradation (Water) | Rapid degradation in natural sunlight. Products include monochlorobenzidine and benzidine. | <10 minutes | canada.ca |
| Photodegradation (Air) | Reaction with hydroxyl radicals. | Estimated 10 hours | cdc.gov |
| Biodegradation (Surface Water) | Resistant to degradation by naturally occurring aquatic microbes. | Estimated 4-26 weeks | epa.govcanada.ca |
| Biodegradation (Anaerobic Groundwater) | Very slow degradation. | Estimated 16-101 weeks | canada.ca |
| Adsorption | Strongly binds to soil and sediment; becomes increasingly unextractable over time. | >95% adsorbed to sediments in aqueous suspensions. | epa.govoup.com |
| Bioconcentration | Rapidly bioconcentrated in bluegill sunfish. | Bioconcentration factor of ~500. | epa.govcanada.ca |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
74332-73-3 |
|---|---|
Molecular Formula |
C12H12Cl2N2O4S |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid |
InChI |
InChI=1S/C12H10Cl2N2.H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;1-5(2,3)4/h1-6H,15-16H2;(H2,1,2,3,4) |
InChI Key |
HOVPEOYZHDRTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O |
Related CAS |
64969-34-2 |
Origin of Product |
United States |
Synthetic Pathways and Advanced Chemical Transformations of 3,3 Dichlorobenzidine Sulphate
Methodologies for 3,3'-Dichlorobenzidine (B165656) Sulphate Synthesis
The synthesis of 3,3'-Dichlorobenzidine and its subsequent conversion to the sulphate salt is a multi-step process that has been optimized for both laboratory and industrial applications. The primary route involves the reduction of an appropriate precursor followed by a rearrangement reaction.
Precursor Compound Selection and Optimization (e.g., o-nitrochlorobenzene pathways)
The most common precursor for the synthesis of 3,3'-Dichlorobenzidine is o-nitrochlorobenzene. wikipedia.orgcdc.gov The synthesis from this precursor involves a two-step process. The initial step is the reduction of o-nitrochlorobenzene, typically using zinc powder in a basic medium, to produce 2,2'-dichlorodiphenylhydrazine. wikipedia.org This intermediate then undergoes a benzidine (B372746) rearrangement to yield 3,3'-Dichlorobenzidine. wikipedia.org
An alternative laboratory synthesis involves a three-step reaction starting from o-nitrochlorobenzene. researchgate.net This method first produces 2,2'-dichloroazoxybenzene, which is then converted to 2,2'-dichlorohydrazobenzene. researchgate.net The final step is the rearrangement of this intermediate to form 3,3'-Dichlorobenzidine. researchgate.net The formation of 3,3'-Dichlorobenzidine sulphate occurs when sulfuric acid is used to catalyze the rearrangement of 2,2'-dichlorohydrazobenzene. cdc.govgoogle.com
Reaction Conditions and Process Parameters for Laboratory and Industrial Scale Synthesis
For industrial-scale synthesis, the rearrangement of the intermediate hydrazo compound is a critical step. canada.ca A common industrial method involves the alkaline reduction of o-chloronitrobenzene and subsequent rearrangement of the resulting hydrazo compound. canada.ca In one large-scale process, 2,2'-dichlorohydroazobenzene is treated with a 25% hydrochloric acid solution. chemicalbook.com The reaction temperature is carefully controlled, starting at a lower temperature (not exceeding 30°C) during the addition of the reactant and then gradually increased in stages up to 75°C over a period of 15 to 20 hours to ensure complete conversion to 3,3'-dichlorobenzidine hydrochloride. chemicalbook.com The final product is then separated via centrifugation. chemicalbook.com
A continuous process for preparing 3,3'-dichlorobenzidine dihydrochloride (B599025) from 2,2'-dichlorohydrazobenzene involves using aqueous sulfuric acid. The 2,2'-dichlorohydrazobenzene, dissolved in a water-immiscible aromatic solvent, is continuously treated with 50 to 80% strength aqueous sulfuric acid at temperatures between 20°C and 50°C. google.com The resulting suspension is then diluted with water and heated to between 90°C and 95°C. google.com
Yield Enhancement and Purity Control Strategies
To improve the yield and purity of 3,3'-Dichlorobenzidine, various strategies have been developed. In one synthetic method, the total yield of 3,3'-Dichlorobenzidine reached 85.5% with a purity of 97.7%. researchgate.net This was achieved through optimized reaction conditions in a three-step process starting from o-nitrochlorobenzene. researchgate.net
In a continuous process using sulfuric acid, the yield of 3,3'-dichlorobenzidine dihydrochloride is reported to be at least 80% based on the starting material 1-chloro-2-nitrobenzene, and 88% to 89% based on the intermediate 2,2'-dichlorohydrazobenzene. google.com Purity is ensured by washing the final product with hydrochloric acid until it is free from sulfuric acid. google.com The presence of byproducts from side reactions, such as disproportionation, can reduce the yield and necessitate complex purification steps. google.com Employing the precise amount of mineral acid required for the reaction helps to minimize these work-up costs. google.com
Investigation of Chemical Reactivity and Transformation Mechanisms
This compound exhibits reactivity under certain conditions, most notably through photochemical pathways that lead to its degradation.
Photochemical Reaction Pathways and Dechlorination Processes of this compound
Aqueous solutions of 3,3'-Dichlorobenzidine are susceptible to degradation upon exposure to light. wikipedia.org This photodegradation involves a sequential dechlorination process. canada.ca Laboratory experiments have confirmed that photodechlorination occurs when aqueous solutions of DCB are irradiated with monochromatic radiation at wavelengths between 300 nm and 360 nm. nih.gov The half-life of 3,3'-Dichlorobenzidine in water is very short, often less than 10 minutes under sunlight, and is proportional to the light intensity. canada.cawho.int
Identification of Photodegradation Products (e.g., monochlorobenzidine, benzidine)
The photodegradation of 3,3'-Dichlorobenzidine in aqueous solutions leads to the formation of several products. The primary pathway involves sequential dechlorination, first yielding 3-chlorobenzidine (monochlorobenzidine or MCB) as a transient intermediate. canada.canih.govepa.gov This intermediate then undergoes further photodechlorination to produce benzidine as a stable photoproduct. canada.canih.govepa.gov In addition to these dechlorinated products, a number of brightly colored, water-insoluble compounds are also formed. canada.cawho.int The presence of 3,3'-dichlorobenzidine, monochlorobenzidine, and benzidine has been verified in environmental samples and through laboratory degradation studies using techniques like Fourier transform ion cyclotron resonance mass spectrometry. nih.govacs.org
Compound Information Table
| Compound Name | Synonyms |
| 3,3'-Dichlorobenzidine | 4-(4-Amino-3-chlorophenyl)-2-chloroaniline; 4,4'-Diamino-3,3'-dichlorobiphenyl; o,o'-Dichlorobenzidine; 3,3'-Dichlorobiphenyl-4,4'-diamine |
| This compound | 4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid; 3,3'-Dichlorobenzidine dihydrogen bis(sulphate) |
| o-Nitrochlorobenzene | 1-Chloro-2-nitrobenzene |
| 2,2'-Dichlorodiphenylhydrazine | - |
| 2,2'-Dichloroazoxybenzene | - |
| 2,2'-Dichlorohydrazobenzene | - |
| Monochlorobenzidine | 3-Chlorobenzidine |
| Benzidine | [1,1'-Biphenyl]-4,4'-diamine; 4,4'-Biphenyldiamine |
| 3,3'-Dichlorobenzidine dihydrochloride | - |
Kinetic Studies of Photolytic Degradation in Aqueous and Solid Phases
The photolytic degradation of 3,3'-Dichlorobenzidine (DCB) and its salts is a significant pathway for its transformation in the environment. Studies in controlled laboratory settings have demonstrated that the compound is highly susceptible to photolysis, particularly in aqueous solutions when exposed to natural or simulated sunlight. cdc.govepa.gov
In aqueous media, 3,3'-Dichlorobenzidine is exceptionally photolabile, with a reported half-life of less than 10 minutes under sunlight, making photolysis a critical process for its degradation in sunlit surface waters. cdc.govcanada.ca The degradation mechanism involves a sequential dechlorination process. nih.gov The initial step is the removal of one chlorine atom to form 3-chlorobenzidine (monochlorobenzidine), which is subsequently dechlorinated to form benzidine. epa.govnih.gov This transformation is of environmental concern as benzidine is also a recognized carcinogen. cdc.govnih.gov In addition to the dechlorinated products, various colored, water-insoluble compounds are also formed during the photodegradation process. canada.ca
In the atmosphere, any 3,3'-Dichlorobenzidine that is present is expected to react with photochemically-produced hydroxyl radicals. cdc.gov The estimated half-life for this reaction is approximately 10 hours. cdc.gov Direct photolysis in the air is also a rapid process, with an estimated half-life ranging from 1.5 to 5 minutes. canada.ca On soil surfaces, direct photolysis is also expected to be an important degradation pathway due to the compound's strong absorption of light at relevant wavelengths. cdc.gov
Interactive Table: Photodegradation Kinetics of 3,3'-Dichlorobenzidine
| Phase | Condition | Half-Life | Degradation Products | Reference |
|---|---|---|---|---|
| Aqueous | Sunlight | < 10 minutes | 3-Chlorobenzidine, Benzidine, Insoluble compounds | epa.govcanada.ca |
| Air | Reaction with Hydroxyl Radicals | ~10 hours | - | cdc.gov |
| Air | Direct Photolysis | 1.5 - 5 minutes | - | canada.ca |
| Soil Surface | Sunlight | Expected to be a significant process | Benzidine | cdc.gov |
Hydrolytic Degradation Kinetics and Mechanistic Insights
In contrast to its rapid photolytic breakdown, the hydrolytic degradation of 3,3'-Dichlorobenzidine is not a significant environmental fate process. cdc.gov Research indicates that the compound is resistant to hydrolysis under typical environmental conditions.
Interactive Table: Hydrolytic Stability of 3,3'-Dichlorobenzidine
| Condition | Observation Period | Result | Estimated Half-Life | Reference |
|---|---|---|---|---|
| 50°C in Water | 5 days | No hydrolysis observed | 100 days (estimated from surrogates) | cdc.gov |
Redox Chemistry and Electron Transfer Processes in Controlled Environments
The redox chemistry of 3,3'-Dichlorobenzidine has been investigated, particularly in the context of its oxidative degradation. Ozonation has been shown to be an effective method for degrading DCB in aqueous solutions. researchgate.net Kinetic studies reveal that the degradation process is highly dependent on pH, with the maximum apparent reaction rate observed at a pH of 4. researchgate.net The degradation of DCB in this process occurs via direct oxidation by ozone molecules, as the addition of hydroxyl radical scavengers had little effect on the reaction rate. researchgate.net
The kinetics of ozonation are influenced by several factors. The degradation rate increases with a higher ozone dosage and at higher reaction temperatures. Conversely, an increase in the initial concentration of DCB leads to a decrease in the degradation rate. researchgate.net The reactivity is also influenced by the form of the compound; for instance, the free base is more reactive than its hydrochloride salts. researchgate.net
Another fundamental electron transfer process involving 3,3'-Dichlorobenzidine is its double diazotization. wikipedia.org This reaction, which is central to its use in producing diarylide pigments, involves treating the diamine with a nitrosating agent (like nitrous acid) to convert both primary amino groups into diazonium salts. This bis(diazo) intermediate is a key species that subsequently undergoes coupling reactions. wikipedia.org
Interactive Table: Kinetic Factors in the Ozonation of 3,3'-Dichlorobenzidine
| Parameter | Effect on Degradation Rate | Optimal Condition/Trend | Reference |
|---|---|---|---|
| pH | Strong influence | Maximum rate at pH 4 | researchgate.net |
| Ozone Dosage | Positive correlation | Rate increases with dosage | researchgate.net |
| Temperature | Positive correlation | Rate increases with temperature | researchgate.net |
| Initial DCB Concentration | Negative correlation | Rate decreases with higher initial concentration | researchgate.net |
Derivatization and Functionalization Studies for Research Applications
For analytical purposes, particularly for trace-level detection in environmental and biological samples, 3,3'-Dichlorobenzidine is often chemically modified through derivatization. This process targets the primary amine functional groups to create a derivative that is more volatile and more easily detected by methods such as gas chromatography (GC), often coupled with mass spectrometry (MS) or an electron capture detector (ECD). researchgate.netosha.gov
A common and effective strategy is the acylation of the amine groups with fluorinated anhydrides. Reagents such as heptafluorobutyric acid anhydride (B1165640) (HFBA) and pentafluoropropionic acid anhydride (PFPA) are used to convert the polar amine groups into nonpolar, electron-capturing amides. researchgate.netosha.gov This functionalization significantly improves the chromatographic properties and detection sensitivity for the analyte. osha.gov This derivatization is a critical step in validated analytical methods, such as those used by the Occupational Safety and Health Administration (OSHA), for monitoring occupational exposure to the compound. osha.gov
Interactive Table: Derivatization of 3,3'-Dichlorobenzidine for Analytical Applications
| Derivatizing Agent | Purpose | Analytical Method | Reference |
|---|---|---|---|
| Heptafluorobutyric acid anhydride (HFBA) | Creates a volatile, electron-capturing derivative for sensitive detection. | Gas Chromatography with Electron Capture Detector (GC-ECD) | osha.gov |
| Pentafluoropropionic acid anhydride (PFPA) | Enhances volatility and allows for trace analysis. | Gas Chromatography/Mass Spectrometry (GC/MS) | researchgate.net |
Analytical Methodologies for Environmental and Material Characterization of 3,3 Dichlorobenzidine Sulphate
Advanced Spectroscopic Techniques for Identification and Quantification
Spectroscopic methods are indispensable for the qualitative and quantitative analysis of 3,3'-Dichlorobenzidine (B165656) sulphate. These techniques offer insights into the molecular structure, concentration, and transformation of the compound in various matrices.
Mass spectrometry, often coupled with chromatographic separation, stands as a powerful tool for the analysis of DCB. Various MS techniques offer high sensitivity and specificity, making them suitable for trace analysis and the identification of metabolites.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This high-resolution mass spectrometry technique is particularly valuable for analyzing complex environmental samples without the need for extensive sample preparation. acs.orgresearchgate.net FT-ICR MS has been successfully employed for the analysis of DCB and its degradation products, such as 3-chlorobenzidine and benzidine (B372746), in environmental matrices. acs.orgnih.gov The high mass accuracy of FT-ICR MS allows for the determination of elemental compositions, aiding in the identification of unknown transformation products. acs.org Studies have demonstrated the ability of FT-ICR MS to detect DCB in sediment samples and to monitor its degradation pathways, including sequential dehalogenation. acs.orgnih.gov The technique's high resolving power is essential for distinguishing individual molecules in complex mixtures. researchgate.net
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a widely used method for the determination of DCB in various samples, including industrial wastewater and environmental matrices. iwaponline.comresearchgate.netcdc.gov To enhance volatility and improve chromatographic performance, DCB is often derivatized before GC/MS analysis. iwaponline.comresearchgate.net A common derivatizing agent is pentafluoropropionic acid anhydride (B1165640). iwaponline.comresearchgate.net GC/MS can be operated in different ionization modes, such as electron impact (EI) and negative ion chemical ionization (NICI), to achieve desired sensitivity and selectivity. iwaponline.comresearchgate.net The NICI mode has been shown to provide lower detection limits for DCB in wastewater samples compared to the EI mode. iwaponline.comresearchgate.net GC/MS has also been used to identify DCB in the dissolved phase of water concentrates. cdc.gov
Liquid Chromatography/Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a versatile tool for analyzing DCB and its metabolites in complex samples like tattoo inks and biological fluids. researchgate.nethmdb.ca This technique is particularly useful for non-volatile or thermally labile compounds that are not amenable to GC analysis. LC-MS/MS, a tandem mass spectrometry approach, provides enhanced selectivity and sensitivity for the quantification of DCB. researchgate.net
Table 1: Comparison of Mass Spectrometry Techniques for 3,3'-Dichlorobenzidine Analysis
| Technique | Ionization Modes | Key Advantages | Typical Applications | Detection Limits |
|---|---|---|---|---|
| FT-ICR MS | EI, CI | High resolution and mass accuracy, minimal sample preparation. acs.orgnih.gov | Analysis of complex environmental samples, degradation pathway studies. acs.orgnih.gov | Picogram levels (e.g., 21 pg for DCB with CI). acs.orgnih.gov |
| GC/MS | EI, NICI | High sensitivity, well-established methods. iwaponline.comresearchgate.net | Determination in industrial wastewater, environmental monitoring. iwaponline.comresearchgate.netcdc.gov | 0.1 µg/L (EI) and 0.01 µg/L (NICI) in wastewater. iwaponline.comresearchgate.net |
| LC/MS | ESI, APCI | Suitable for non-volatile and thermally labile compounds, high selectivity with MS/MS. researchgate.nethmdb.ca | Analysis of metabolites in biological samples, quantification in consumer products. researchgate.nethmdb.ca | Not specified in the provided context. |
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of DCB in aqueous solutions and for monitoring its photodegradation. nih.govepa.gov The absorption maximum for 3,3'-dichlorobenzidine in aqueous ethanol (B145695) is at 290 nm. nih.gov In dilute aqueous solutions, absorption maxima have been observed at 282 nm and 211 nm. nih.gov This technique is often used in conjunction with other analytical methods, such as HPLC, where the UV detector is set at a specific wavelength to monitor the elution of DCB. epa.gov The selectivity of the UV detector can eliminate the need for extensive sample cleanup prior to analysis. epa.gov UV-Vis spectroscopy is also used to study the photolability of DCB in water, as the compound is susceptible to photolysis in sunlit surface water. cdc.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. While not typically used for trace environmental analysis due to its lower sensitivity compared to mass spectrometry, NMR is invaluable for characterizing the transformation products of 3,3'-Dichlorobenzidine. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, allowing for the unambiguous identification of its structure. chemicalbook.com For instance, NMR can be used to confirm the structure of degradation products formed through processes like dehalogenation or metabolism. rsc.org
Chromatographic Separation Techniques
Chromatographic methods are essential for separating 3,3'-Dichlorobenzidine sulphate from other compounds in a sample prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a preferred technique for the separation of benzidines due to its high selectivity. researchgate.net Various HPLC methods have been developed and validated for the determination of DCB in different matrices, including industrial wastewater and air samples. epa.govnih.gov
Reversed-phase HPLC using a C18 column is commonly employed for the separation of DCB. researchgate.netepa.gov The mobile phase composition is optimized to achieve good separation from potential interferences. epa.govepa.gov For example, a mobile phase of methanol (B129727)/water or acetonitrile (B52724)/water can be used. epa.gov Isocratic or gradient elution modes can be utilized depending on the complexity of the sample. researchgate.netnih.gov
Detection in HPLC is often achieved using a UV detector set at a wavelength where DCB exhibits strong absorbance, such as 254 nm or 282 nm. epa.govepa.gov For enhanced sensitivity and selectivity, electrochemical detection can also be used. nih.gov
Method validation ensures the reliability of the analytical results and typically involves assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. epa.govnih.gov For instance, a validated HPLC method for DCB in air samples showed a relative standard deviation of 7.1%. epa.gov
Table 2: HPLC Method Parameters for 3,3'-Dichlorobenzidine Analysis
| Parameter | Details |
|---|---|
| Column | µBondapak C18, Polymeric PLRP-S. epa.govnih.gov |
| Mobile Phase | Methanol/water, Acetonitrile/water, Acetonitrile/ammonium (B1175870) phosphate (B84403) buffer. epa.govepa.gov |
| Detection | UV (254 nm, 282 nm), Electrochemical. epa.govepa.govnih.gov |
| Flow Rate | e.g., 1.5 mL/min. epa.gov |
| Detection Limit | 50 ng/L in fortified reagent water. nih.gov |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of 3,3'-Dichlorobenzidine, which has low volatility, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. iwaponline.comresearchgate.netnih.gov
Common derivatization reagents include pentafluoropropionic anhydride. iwaponline.comresearchgate.net The resulting derivative is then analyzed by GC, often with an electron capture detector (ECD) or a mass spectrometer (MS) for detection. nih.govosha.gov The use of an ECD provides high sensitivity for halogenated compounds like the derivatized DCB. osha.gov
GC methods have been developed for the analysis of DCB in various matrices, including animal chow and wastewater, with detection limits in the parts-per-billion (ppb) and parts-per-trillion (ppt) range, respectively. nih.gov The choice of the GC column and temperature program is critical for achieving good separation of the derivatized analyte from other sample components. silcotek.com
Sample Preparation and Extraction Protocols for Complex Matrices (e.g., water, soil, sediment)
The effective extraction of 3,3'-Dichlorobenzidine from environmental samples is a crucial first step in its analysis. The choice of method depends on the matrix and the required detection limits.
For water samples , solid-phase extraction (SPE) is a commonly employed technique. One method developed for industrial wastewater utilizes a Porapak RDX cartridge instead of a traditional octadecylsilane (B103800) (ODS) cartridge, as the former can be optimized for DCB extraction. In this procedure, after pre-concentration, interfering co-extractives are removed from the cartridge with a 1:1 mixture of acetonitrile and water. The DCB is then eluted with acetonitrile. researchgate.net Another approach for natural waters involves an online methodology where analytes are extracted and preconcentrated in a small stainless steel precolumn packed with a polymeric PLRP-S phase. researchgate.net For broader classes of aromatic amines in water, cloud point extraction (CPE) using a surfactant like Triton X-114 has been established as an efficient and environmentally friendly alternative to traditional liquid-liquid extraction (LLE). nih.gov This method, coupled with gas chromatography-mass spectrometry (GC-MS), has shown good recoveries for various aromatic amines. nih.gov
The extraction of benzidines from soil and sediment matrices presents more significant challenges due to strong binding. researchgate.net While several solvent systems have been investigated with moderate success for extracting benzidines at microgram-per-gram levels, achieving high recovery rates can be difficult. researchgate.net Sample processing for soil and sediment typically involves sieving to homogenize the sample and remove larger particles, followed by drying. nih.gov Density separation is a common subsequent step to separate microplastics and other low-density particles from the denser soil or sediment matrix, often using solutions of sodium chloride or zinc chloride. nih.gov For the removal of organic matter that can interfere with analysis, oxidation with hydrogen peroxide is frequently used. nih.gov
A study focusing on the determination of benzidines in soil extracts utilized solid-phase extraction with C18 cartridges for cleanup, which allowed for rapid analysis by micellar electrokinetic chromatography (MEKC). researchgate.net
The following table summarizes various sample preparation and extraction protocols for aromatic amines, including 3,3'-Dichlorobenzidine, from different environmental matrices.
| Matrix | Extraction/Cleanup Method | Key Reagents/Sorbents | Analytical Technique | Reference |
| Industrial Wastewater | Solid-Phase Extraction (SPE) | Porapak RDX cartridge, Acetonitrile, Water | Gas Chromatography/Mass Spectrometry (GC/MS) | researchgate.net |
| Natural Water | Online Solid-Phase Extraction | Polymeric PLRP-S phase | High-Performance Liquid Chromatography (HPLC) with coulometric detection | researchgate.net |
| Water | Cloud Point Extraction (CPE) | Triton X-114 | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Soil | Solid-Phase Extraction (SPE) | C18 cartridges | Micellar Electrokinetic Chromatography (MEKC) | researchgate.net |
| Soil and Sediment | Density Separation and Organic Matter Removal | Sodium chloride, Zinc chloride, Hydrogen peroxide | Various | nih.gov |
Development of Novel Biosensors and Chemo-sensors for Environmental Monitoring
The development of novel biosensors and chemosensors offers the potential for rapid, sensitive, and on-site detection of environmental pollutants like 3,3'-Dichlorobenzidine, overcoming the time and cost limitations of traditional chromatographic methods. mdpi.com
Biosensors are analytical devices that combine a biological recognition element (e.g., enzymes, antibodies, nucleic acids) with a transducer to produce a measurable signal upon interaction with the target analyte. nih.govresearchgate.net For the detection of aromatic amines, enzymatic biosensors are particularly relevant. For instance, a biosensor for total catecholamine detection has been developed using tyrosinase immobilized on chitosan (B1678972) nanoparticles. mdpi.com This system demonstrates the principle of using an enzyme that reacts with a class of compounds to produce an electrochemical signal. mdpi.com While a specific biosensor for this compound is not widely reported, the principles of enzyme-based or immunosensors, which have high specificity, could be applied. nih.gov
Chemosensors are another class of sensors that utilize a chemical receptor that selectively binds with the analyte, leading to a detectable change in properties such as color (colorimetric sensors) or fluorescence (fluorometric sensors). dntb.gov.ua For example, a paper-based colorimetric chemosensor has been developed for the rapid and sensitive detection of sulfide (B99878) in environmental water samples, demonstrating the potential for creating simple, portable testing kits. rsc.org The design of chemosensors for aromatic amines is an active area of research. These sensors could be designed to produce a color change or fluorescent signal upon binding to 3,3'-Dichlorobenzidine, allowing for visual or instrumental detection. mdpi.comdntb.gov.ua
Recent advancements in nanotechnology have significantly enhanced the capabilities of both biosensors and chemosensors. The use of nanomaterials like graphene oxide and metal nanoparticles can improve sensitivity and detection limits. nih.govresearchgate.net For example, an amperometric biosensor for catecholamines utilized a nanocomposite of tyrosinase and chitosan nanoparticles on a graphene electrode, achieving a very low limit of detection. mdpi.com A novel biosensor for neurodegenerative diseases, the ImmunoSEIRA sensor, combines nanotechnology, optofluidics, and artificial intelligence to detect misfolded protein biomarkers, showcasing the sophisticated future of sensor technology. takreem.org
The table below outlines the principles and potential applications of different types of novel sensors for environmental monitoring.
| Sensor Type | Principle of Operation | Potential Application for this compound | Key Advantages |
| Enzymatic Biosensor | An enzyme specifically reacts with the target analyte or a related class of compounds, producing a measurable signal (e.g., electrochemical, optical). | Detection in water samples through an enzyme that metabolizes aromatic amines. | High sensitivity and selectivity. |
| Immunosensor | Utilizes the high specificity of antibody-antigen binding to detect the target analyte. | Highly specific detection in complex matrices like soil and water. | Excellent specificity and sensitivity. |
| Colorimetric Chemosensor | A chemical receptor binds to the analyte, causing a visible color change. | Rapid, on-site screening of water or soil extracts. | Simplicity, low cost, and potential for visual detection. |
| Fluorometric Chemosensor | The binding of the analyte to a chemical receptor causes a change in fluorescence intensity or wavelength. | Highly sensitive quantification in laboratory or field settings. | High sensitivity and wide dynamic range. |
Environmental Fate, Transport, and Degradation Mechanisms of 3,3 Dichlorobenzidine Sulphate
Environmental Distribution and Partitioning Behavior
The environmental distribution of 3,3'-Dichlorobenzidine (B165656) (DCB), the primary form of the sulphate salt in the environment, is largely dictated by its partitioning behavior between soil, water, and air. Its physical and chemical properties strongly favor its association with solid matrices.
Adsorption and Desorption Dynamics in Soil and Sediment Systems
3,3'-Dichlorobenzidine demonstrates a strong tendency to adsorb to soil and sediment particles, a characteristic that significantly limits its mobility. cdc.govnih.govnih.govmdpi.com This high affinity for solid phases is a defining feature of its environmental behavior. researchgate.netgovinfo.gov Studies have shown that over 95% of DCB present in aqueous suspensions is adsorbed by natural pond and lake sediments. epa.gov
The strength of this binding is influenced by environmental factors such as pH. For instance, the adsorption constant (Kf) has been observed to decrease as the pH increases, particularly in the range of 7 to 9. researchgate.net The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil or sediment, has reported values ranging from 721 to 47,000, indicating a variable but generally high potential for adsorption. govinfo.gov
Once adsorbed, DCB becomes increasingly resistant to desorption and extraction over time. researchgate.netepa.gov After just 24 hours of contact with sediment, only 36% of the parent compound could be recovered with a methanol (B129727) extraction. govinfo.gov This suggests that physical adsorption is followed by the formation of stronger, potentially covalent, bonds with soil and sediment components, particularly humic and fulvic acids. cdc.govresearchgate.netepa.gov This process of forming bound residues is considered a predominant fate for DCB in soil environments. cdc.gov
Table 1: Adsorption Properties of 3,3'-Dichlorobenzidine
| Parameter | Value/Observation | Source(s) |
|---|---|---|
| Adsorption to Sediment | >95% in aqueous suspensions | epa.gov |
| Koc Value Range | 721 - 47,000 | govinfo.gov |
| Effect of pH | Adsorption constant (Kf) decreases with increasing pH | researchgate.net |
| Desorption | Decreases with sample age; becomes resistant to extraction | researchgate.netgovinfo.gov |
Volatilization Potential from Aqueous and Terrestrial Phases
The volatilization of 3,3'-Dichlorobenzidine from water and soil surfaces is not considered a significant environmental transport pathway. researchgate.net This is due to its low vapor pressure and a low Henry's Law constant of 2.8x10⁻¹¹ atm-m³/mole, which indicates the compound will preferentially remain dissolved in water rather than partitioning to the air. govinfo.gov Fugacity modeling corroborates this, predicting that less than 0.001% of released DCB would be found in the air at a steady state. cdc.gov Furthermore, studies have found no significant loss of DCB from soil due to volatilization over extended periods under both aerobic and anaerobic conditions. researchgate.net
Leaching and Runoff Dynamics in Aquatic Ecosystems
Consistent with its strong adsorption to soil and sediment, 3,3'-Dichlorobenzidine is characterized by low mobility. nih.govnih.govgovinfo.gov This strong binding significantly reduces its potential to leach through the soil profile into groundwater or to be transported via surface runoff into aquatic ecosystems. cdc.gov The formation of irreversible covalent bonds with soil organic matter further immobilizes the compound, making it less available for transport in the aqueous phase. researchgate.net Consequently, leaching and runoff are not considered primary distribution mechanisms for this compound.
Biodegradation Pathways and Microbial Transformation
While physical processes like adsorption are dominant, the biological transformation of 3,3'-Dichlorobenzidine also plays a role in its ultimate environmental fate, albeit a slow one.
Aerobic and Anaerobic Degradation by Microbial Consortia
3,3'-Dichlorobenzidine is generally resistant to rapid biodegradation by naturally occurring microbial communities. epa.gov Studies have shown that it is mineralized very slowly in soil under both aerobic and anaerobic conditions. cdc.gov It is not considered readily biodegradable, with one test showing only 1% of its theoretical biological oxygen demand was achieved in four weeks. govinfo.govcdc.gov
Under aerobic conditions in soil and surface water, biodegradation is slow, with estimated half-lives ranging from 4 to 26 weeks. cdc.govresearchgate.netgovinfo.gov In anaerobic environments, the process is even slower. The estimated half-life for biodegradation in anaerobic groundwater ranges from 16 to 101 weeks. cdc.govresearchgate.netgovinfo.gov However, under anaerobic conditions in lake sediment and water mixtures, a specific transformation pathway has been observed where DCB undergoes sequential reductive dehalogenation. govinfo.govcdc.gov In these systems, up to 80% of the DCB was transformed over a one-year period, with an estimated half-life of approximately 150 days. govinfo.govcdc.gov This process yields 3-monochlorobenzidine as a transient intermediate, which is then further dehalogenated to benzidine (B372746). nih.govgovinfo.govcdc.govnih.govnih.govacs.org The absence of this transformation in autoclaved, sterile samples confirms that the dehalogenation is mediated by microbial activity. researchgate.netgovinfo.govcdc.gov
Table 2: Estimated Biodegradation Half-lives of 3,3'-Dichlorobenzidine
| Environment | Condition | Estimated Half-life | Source(s) |
|---|---|---|---|
| Soil | Aerobic | 4 - 26 weeks | cdc.gov |
| Surface Water | Aerobic | 4 - 26 weeks | cdc.govresearchgate.netgovinfo.gov |
| Groundwater | Anaerobic | 16 - 101 weeks | cdc.govresearchgate.netgovinfo.gov |
Identification of Key Microbial Species and Enzymes Involved in Degradation
While it is established that the transformation of 3,3'-Dichlorobenzidine is the result of microbial activity, the specific microbial species or enzymes responsible for its degradation in the environment are not well-identified in the scientific literature. researchgate.netcdc.gov Studies typically refer to degradation by "naturally occurring aquatic microbial communities" or "microorganisms" without specifying the taxa. nih.govepa.govcdc.govnih.govnih.govacs.org The addition of yeast extract has been noted to enhance degradation in some laboratory tests, leading to the hypothesis that it may serve as a nutrient source for the active bacteria, but the mechanism remains uncertain. govinfo.govcdc.gov
Research on structurally similar compounds provides some insight into potential degrading organisms. For example, a bacterium identified as an Alcaligenes sp. has been isolated for its ability to degrade 1,3-dichlorobenzene. nih.gov Other studies on 3-chlorobenzoate (B1228886) have identified bacteria from the genera Caballeronia, Paraburkholderia, and Cupriavidus as capable degraders. nih.gov The key mechanism, reductive dehalogenation, has been studied in organisms like Desulfomonile tiedjei, which can dehalogenate 3-chlorobenzoate. nih.govnih.gov These findings suggest that bacteria capable of reductive dehalogenation are key players, likely utilizing reductive dehalogenase enzymes, but direct evidence for specific species that degrade 3,3'-Dichlorobenzidine is lacking. nih.govfrontiersin.orgdntb.gov.ua
Table of Mentioned Compounds
| Compound Name |
|---|
| 3,3'-Dichlorobenzidine sulphate |
| 3,3'-Dichlorobenzidine (DCB) |
| 3-monochlorobenzidine |
| Benzidine |
| Methanol |
| 1,3-dichlorobenzene |
Metabolite Profiling and Pathway Elucidation for Biodegradation Products
The biodegradation of 3,3'-Dichlorobenzidine is a slow process, with its classification as not readily biodegradable. cdc.govcdc.gov However, under specific environmental conditions, microbial degradation does occur, leading to a variety of metabolites.
Under anaerobic conditions, such as those found in lake sediments, DCB undergoes sequential reductive dechlorination. cdc.govcdc.gov This process is mediated by microbial activity and involves the removal of chlorine atoms. cdc.govcdc.gov The primary pathway identified shows the transformation of DCB to 3-chlorobenzidine (MCB) as a transient intermediate, which is then further dechlorinated to benzidine, a stable end product. cdc.govcdc.govnih.govnih.gov In one study, up to 80% of DCB was converted to benzidine over a one-year incubation period in sediment-water mixtures. cdc.govcdc.gov This transformation is significant because benzidine is more water-soluble and thus has a greater potential for transport within the environment. cdc.govcdc.gov
Aerobic biodegradation of DCB is also limited. Studies have shown very slow degradation rates, with only about 2% of the compound mineralized to CO2 after 32 weeks under aerobic soil conditions. cdc.gov The extent of aerobic degradation appears to be dependent on the presence of co-substrates like yeast extract, without which no degradation was detected in some experiments. cdc.govcdc.gov
In addition to dechlorination products, other metabolites have been identified, particularly in wastewater treatment scenarios. A 5-nitro derivative of DCB (4,4'-diamino-3,3'-dichloro-5-nitrobiphenyl) has been found, which is thought to form from DCB during the treatment process. cdc.govcdc.gov
Table 1: Identified Biodegradation Metabolites of 3,3'-Dichlorobenzidine
| Metabolite Name | Parent Compound | Environmental Condition | Degradation Pathway | Reference |
|---|---|---|---|---|
| 3-Chlorobenzidine (MCB) | 3,3'-Dichlorobenzidine | Anaerobic | Reductive Dechlorination | cdc.govcdc.govnih.govnih.govepa.gov |
| Benzidine | 3,3'-Dichlorobenzidine | Anaerobic | Reductive Dechlorination | cdc.govcdc.govnih.govnih.govepa.gov |
| 4,4'-diamino-3,3'-dichloro-5-nitrobiphenyl | 3,3'-Dichlorobenzidine | Wastewater Treatment | Oxidation and Nitration | cdc.govcdc.gov |
Abiotic Degradation Processes in Natural Environments
Abiotic processes, particularly photolysis and chemical oxidation, play a crucial role in the degradation of 3,3'-Dichlorobenzidine in the environment.
3,3'-Dichlorobenzidine is highly susceptible to photolysis, especially in aqueous environments. cdc.govepa.gov When exposed to natural sunlight in water, DCB degrades rapidly, with a reported half-life of approximately 90 seconds. cdc.govcdc.govepa.gov This rapid degradation is a key environmental fate process in sunlit surface waters. cdc.gov
Laboratory studies using both simulated solar radiation and laser radiation have confirmed that the primary photolytic degradation pathway is sequential photodechlorination. cdc.govnih.govnih.gov Similar to its biodegradation, DCB is first transformed into the transient intermediate 3-chlorobenzidine (MCB), which then degrades further to the more stable photoproduct, benzidine. cdc.govnih.govnih.govepa.gov In addition to these dechlorination products, a number of colored, water-insoluble products have also been observed. canada.cacdc.gov
The photolysis of DCB is not limited to water. It is also expected to occur on soil surfaces that are exposed to sunlight. cdc.gov The formation of benzidine as a photolysis product in sediments has been documented, raising concerns about the environmental transformation of DCB into another known carcinogen. cdc.gov
Table 2: Products of Photolytic Degradation of 3,3'-Dichlorobenzidine
| Degradation Product | Irradiation Source | Environmental Matrix | Reference |
|---|---|---|---|
| 3-Chlorobenzidine (MCB) | Natural & Simulated Sunlight, Laser | Water | cdc.govnih.govepa.gov |
| Benzidine | Natural & Simulated Sunlight, Laser | Water, Sediment | canada.cacdc.govnih.govnih.govepa.gov |
| Colored, water-insoluble products | Artificial Light | Water | canada.cacdc.gov |
While photolysis and biodegradation are significant degradation pathways, chemical oxidation also contributes to the transformation of 3,3'-Dichlorobenzidine in the environment. In soil, DCB may be oxidized by naturally occurring metal ions. canada.ca For instance, oxidation by iron (III) ions present in clay minerals is a potential degradation mechanism. canada.ca However, the specific products formed from the degradation of DCB via this pathway in soil have not been fully identified. canada.ca
In aqueous systems, DCB may undergo slow oxidation in solution. cdc.gov During wastewater treatment, oxidation and nitration processes can lead to the formation of mutagenic compounds such as 4-amino-3,3'-dichloro-5,4-dinitrobiphenyl (ADDB). cdc.gov
Environmental Persistence and Half-Life Assessment in Various Compartments
The persistence of 3,3'-Dichlorobenzidine in the environment varies significantly depending on the environmental compartment and the prevailing degradation processes.
Water: In sunlit surface waters, the half-life of DCB is extremely short due to rapid photolysis, estimated to be as brief as 90 seconds to less than 10 minutes under natural sunlight. canada.cacdc.govcdc.govwho.int However, in the absence of light, its persistence increases. The estimated half-life for biodegradation in surface water ranges from 4 to 26 weeks. canada.cacdc.govcdc.gov In anaerobic groundwater, where light cannot penetrate, the biodegradation half-life is even longer, estimated to be between 16 and 101 weeks. canada.cacdc.govcdc.gov
Soil and Sediment: DCB is very persistent in soil and sludge-amended soil. cdc.gov It binds strongly to soil and sediment particles, which limits its mobility but contributes to its persistence. canada.cacdc.gov The half-life for aerobic degradation in soil is estimated to range from 4 to 26 weeks. canada.ca In anaerobic sediment-water mixtures, a half-life of approximately 150 days (about 21 weeks) has been estimated. cdc.govcdc.gov Studies have shown that after application in municipal sewage sludge, DCB can become unextractable from soil within 4 months, suggesting the formation of strong covalent bonds with soil humic components. canada.ca
Air: In the atmosphere, DCB is expected to react with photochemically-produced hydroxyl radicals. cdc.gov The estimated half-life for this reaction is about 10 hours. cdc.gov Photolysis is also a significant degradation pathway in the air, with an estimated half-life of 1.5 to 5 minutes. canada.ca
Table 3: Estimated Environmental Half-Life of 3,3'-Dichlorobenzidine
| Environmental Compartment | Degradation Process | Estimated Half-Life | Reference |
|---|---|---|---|
| Surface Water (sunlit) | Photolysis | 90 seconds - <10 minutes | canada.cacdc.govcdc.govwho.int |
| Surface Water | Biodegradation | 4 - 26 weeks | canada.cacdc.govcdc.gov |
| Anaerobic Groundwater | Biodegradation | 16 - 101 weeks | canada.cacdc.govcdc.gov |
| Soil (aerobic) | Biodegradation | 4 - 26 weeks | canada.ca |
| Sediment-Water Mix (anaerobic) | Biodegradation | ~150 days | cdc.govcdc.gov |
| Air | Reaction with Hydroxyl Radicals | ~10 hours | cdc.gov |
| Air | Photolysis | 1.5 - 5 minutes | canada.ca |
Ecotoxicological Investigations in Environmental Compartments Concerning 3,3 Dichlorobenzidine Sulphate
Impact on Aquatic Organisms
The release of 3,3'-Dichlorobenzidine (B165656) into aquatic environments is a primary concern due to its potential for adverse effects on a range of organisms. epa.gov The compound is considered very toxic to aquatic life, with long-lasting effects. aarti-industries.comsigmaaldrich.com
Effects on Algal Growth and Photosynthesis
Limited specific data is available on the direct effects of 3,3'-Dichlorobenzidine sulphate on algal growth and photosynthesis. However, given its known aquatic toxicity, it is plausible that it could inhibit algal populations, which form the base of many aquatic food webs. Further research is needed to quantify these potential impacts.
Toxicity to Invertebrate Species (e.g., Daphnia magna)
Effects on Fish Species and Early Life Stages (e.g., bioconcentration)
Studies have demonstrated the toxicity of 3,3'-Dichlorobenzidine to fish. An acute toxicity level resulting in 100% mortality (LC100) for the bluegill sunfish (Lepomis macrochirus) was reported at 2 mg/L over a 48-hour period. canada.ca Furthermore, the compound has shown a significant potential for bioconcentration in fish, with a bioconcentration factor of approximately 1150-fold having been recorded. waterquality.gov.au This indicates that even at low environmental concentrations, 3,3'-Dichlorobenzidine can accumulate in fish tissues to levels that may be harmful. epa.gov Research has shown that mortality in fish can occur before a chemical equilibrium between the water and the fish is reached, with bioconcentration factors of 132-554 observed at the point of death. epa.gov The primary metabolite found in fish is an acid-labile conjugate of DCB. epa.gov
Table 1: Acute Toxicity and Bioconcentration of 3,3'-Dichlorobenzidine in Fish
| Species | Endpoint | Concentration/Value | Reference |
| Bluegill sunfish (Lepomis macrochirus) | 48-h LC100 | 2 mg/L | canada.ca |
| Fish (unspecified) | Bioconcentration Factor | ~1150 | waterquality.gov.au |
| Fish (unspecified) | Bioconcentration Factor at Mortality | 132-554 | epa.gov |
Effects on Terrestrial Ecosystems
The impact of 3,3'-Dichlorobenzidine and its sulphate salt extends to terrestrial environments, where it can affect both plants and soil microorganisms. The compound exhibits low mobility in soil, binding strongly to soil particles and sediment. cdc.gov
Phytotoxicity to Plant Species
While specific studies on the phytotoxicity of this compound are limited, the general principles of chemical toxicity to plants suggest a potential for adverse effects. The uptake of chemical substances by plants can lead to a range of toxic responses, including inhibited growth and reduced crop yields. The solubility of such compounds, which can be influenced by soil pH, is a key factor in their potential for phytotoxicity. cornell.edu
Impact on Soil Microbial Activity and Community Structure
The introduction of chemical agents into the soil can significantly alter the activity and composition of microbial communities, which are vital for soil health and nutrient cycling. Studies on other chemical compounds have shown that they can either inhibit or, in some cases, temporarily stimulate microbial activity, often leading to shifts in the microbial community structure. researchgate.netnih.govmdpi.com Although direct research on this compound is scarce, its known toxicity suggests it could have a detrimental impact on sensitive soil microorganisms. The persistence and binding of 3,3'-Dichlorobenzidine in soil are important factors to consider in its long-term effects on these crucial ecosystem components. nih.gov
Bioaccumulation and Biomagnification Potential in Non-Human Food Webs
The potential for 3,3'-dichlorobenzidine to accumulate in living organisms and become more concentrated at higher trophic levels is a key aspect of its ecotoxicological profile.
Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. Studies have shown that 3,3'-dichlorobenzidine has the potential to bioaccumulate in aquatic organisms. canada.ca Research on bluegill sunfish indicated a bioconcentration factor (BCF) of approximately 500. canada.ca The BCF is a measure of the extent of chemical accumulation in an organism directly from the water. Another study reported a 3-day bioaccumulation factor of 610 in the golden orfe fish and a 1-day bioaccumulation factor of 940 in algae. canada.ca These values suggest a moderate to high potential for bioaccumulation in aquatic species.
Biomagnification is the process by which the concentration of a contaminant increases in the tissues of organisms at successively higher levels in a food chain. While direct evidence of 3,3'-dichlorobenzidine biomagnification in terrestrial or comprehensive aquatic food webs is scarce, its properties, such as hydrophobicity, suggest a potential for this phenomenon. cdc.gov The bioaccumulation observed in lower trophic level organisms like algae and fish provides a basis for its transfer up the food chain. canada.canih.gov If piscivorous birds or mammals consume contaminated fish, it is conceivable that 3,3'-dichlorobenzidine concentrations could increase in these top predators. However, one study noted that despite the potential for bioaccumulation, 3,3'-dichlorobenzidine was not detected in fish from waters near manufacturing plants, though the retention time in exposed fish is short. cdc.gov
The following interactive data table summarizes the reported bioaccumulation factors for 3,3'-dichlorobenzidine in various aquatic organisms.
| Organism | Bioaccumulation Factor (BAF/BCF) | Exposure Duration | Reference |
| Bluegill sunfish (Lepomis macrochirus) | ~500 (BCF) | 96-168 hours | canada.ca |
| Golden orfe (Leuciscus idus melanotus) | 610 (BAF) | 3 days | canada.ca |
| Algae (Chlorella fusca) | 940 (BAF) | 1 day | canada.ca |
| Activated sludge | 3100 (BAF) | 5 days | canada.ca |
Ecotoxicological Modeling and Environmental Risk Assessment Frameworks
Ecotoxicological modeling and risk assessment frameworks are essential tools for predicting the potential environmental hazards of chemicals like 3,3'-dichlorobenzidine and for informing regulatory decisions.
Ecotoxicological Modeling:
Fugacity models are often used to predict the environmental distribution of chemicals. For 3,3'-dichlorobenzidine, such models predict that it will predominantly partition to soil and sediment when released into the environment, with very low concentrations expected in the air and water compartments. who.int This is consistent with its strong binding affinity for soil and sediment particles. canada.ca
Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the toxicity of a chemical based on its molecular structure. For 3,3'-dichlorobenzidine, QSAR models have been used to predict its toxicity to various aquatic organisms, providing valuable data in the absence of extensive empirical testing. canada.ca
Environmental Risk Assessment Frameworks:
Environmental risk assessment for a chemical like 3,3'-dichlorobenzidine typically involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard Identification: This step involves identifying the potential adverse effects of the substance. For 3,3'-dichlorobenzidine, the primary hazard identified is its classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA). epa.gov Animal studies have shown it to be carcinogenic in multiple species. epa.gov Its ecotoxicological hazards include its potential for bioaccumulation and its toxicity to aquatic organisms. canada.ca
Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects. For carcinogens like 3,3'-dichlorobenzidine, a non-threshold approach is often assumed, meaning that there is some probability of harm at any level of exposure. canada.ca
Exposure Assessment: This involves estimating the extent of exposure of ecosystems and their components to the substance. For 3,3'-dichlorobenzidine, exposure would primarily be expected in the vicinity of industrial facilities where it was produced or used, and in areas with contaminated soils and sediments. cdc.gov
Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and magnitude of adverse effects in exposed populations or ecosystems. Given its carcinogenic potential and ecotoxicological properties, the risk characterization for 3,3'-dichlorobenzidine would likely indicate a significant concern for both human health and the environment in contaminated areas.
Remediation and Abatement Technologies for 3,3 Dichlorobenzidine Sulphate
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of refractory organic pollutants like 3,3'-Dichlorobenzidine (B165656).
Photocatalytic degradation is an AOP that utilizes semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to generate hydroxyl radicals upon exposure to light radiation. When a semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which in turn degrade organic pollutants.
While extensive research has demonstrated the effectiveness of TiO₂ and ZnO in degrading a wide range of organic contaminants, including dyes and other aromatic compounds, specific studies on the photocatalytic degradation of 3,3'-Dichlorobenzidine are limited. However, the principles of photocatalysis suggest its potential for the degradation of DCB. The process would involve the adsorption of DCB molecules onto the surface of the semiconductor, followed by their oxidation by the photogenerated radicals. The efficiency of this process is influenced by factors such as pH, catalyst loading, light intensity, and the presence of other substances in the water matrix. Further research is needed to determine the optimal conditions and degradation efficiency of photocatalysis for 3,3'-Dichlorobenzidine.
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions to produce hydroxyl radicals. This process is a cost-effective and efficient method for treating various industrial wastewaters containing recalcitrant organic compounds. The basic reaction is as follows:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The photo-Fenton process is an enhancement of the Fenton process where the reaction mixture is exposed to UV-Vis light. This irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photolysis of H₂O₂, leading to the generation of additional hydroxyl radicals and thus enhancing the degradation rate of organic pollutants.
Laboratory studies have shown that Fenton's reagent can effectively treat wastes contaminated with carcinogenic aromatic amines, including 3,3'-Dichlorobenzidine. One study demonstrated a 99.9% conversion of 3,3'-Dichlorobenzidine to ring-cleavage products after one hour of treatment at room temperature, indicating its potential as a wastewater treatment technique. The efficiency of the Fenton and photo-Fenton processes is highly dependent on operational parameters such as pH (typically optimal around 3), and the concentrations of Fe²⁺ and H₂O₂. While the photo-Fenton process generally offers higher degradation rates, both methods are promising for the remediation of water contaminated with 3,3'-Dichlorobenzidine.
Ozonation is a well-established AOP that involves the use of ozone (O₃), a powerful oxidant, to break down organic pollutants. Ozone can react with contaminants either directly through molecular ozone attack or indirectly through the generation of hydroxyl radicals from ozone decomposition in water, especially at higher pH values.
Studies on the ozonation of 3,3'-Dichlorobenzidine in aqueous solutions have demonstrated its effectiveness. Research has shown that DCB can be efficiently removed by ozonation, with removal rates exceeding 85% under specific conditions. tandfonline.comresearchgate.net The degradation process is significantly influenced by pH, with a maximum apparent rate observed at pH 4. tandfonline.comresearchgate.net The degradation rate also increases with higher ozone dosage and reaction temperature but decreases with an increasing initial concentration of DCB. tandfonline.comresearchgate.net It has been noted that the degradation of DCB primarily occurs via direct oxidation by molecular ozone. tandfonline.comresearchgate.net
Table 1: Research Findings on the Ozonation of 3,3'-Dichlorobenzidine
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Removal Efficiency | 50 min reaction time, pH 4, 16–30°C, 1.2–6.5 mg/L DCB, 3.7–5.1 mg/min ozone dosage | >85% removal | tandfonline.com, researchgate.net |
| Optimal pH | Varied pH levels | Maximum apparent rate of 0.235 min⁻¹ at pH 4 | tandfonline.com, researchgate.net |
| Effect of Ozone Dosage | Increasing ozone dosage | Increased degradation rate | tandfonline.com, researchgate.net |
| Effect of Temperature | Increasing reaction temperature | Increased degradation rate | tandfonline.com |
| Effect of Initial DCB Concentration | Increasing initial DCB concentration | Decreased degradation rate | tandfonline.com, researchgate.net |
| Degradation Mechanism | Addition of tert-butyl alcohol (hydroxyl radical scavenger) | Little effect on degradation rate, indicating direct oxidation by ozone | tandfonline.com, researchgate.net |
Biological Treatment Approaches
Biological treatment methods utilize the metabolic activities of microorganisms and plants to degrade or stabilize contaminants in soil and water. These approaches are often considered more environmentally friendly and cost-effective than conventional physicochemical methods.
Bioremediation involves the use of microorganisms to break down hazardous substances into less toxic or non-toxic forms. In the context of 3,3'-Dichlorobenzidine, bioremediation has been observed to occur, although it is generally a slow process.
Studies have shown that DCB can undergo microbial degradation in both surface water and anaerobic groundwater, with estimated half-lives ranging from 4 to 26 weeks and 16 to 101 weeks, respectively. cdc.gov In sediment-water systems, DCB has been observed to undergo sequential dehalogenation mediated by microbial activity, transforming into 3-monochlorobenzidine and subsequently to benzidine (B372746), a compound which itself is a known carcinogen. cdc.gov This transformation highlights a potential concern with the bioremediation of DCB, as the degradation products may also be of environmental concern.
The efficiency of DCB bioremediation is influenced by various environmental factors, including the presence of other organic matter. For instance, the extent of degradation has been shown to depend on the concentration of yeast extract in laboratory experiments. Under aerobic conditions in soil, the degradation of DCB is very slow, with minimal mineralization observed over extended periods. cdc.gov Anaerobic conditions have also shown limited degradation in some studies. cdc.gov The persistence of DCB in soil is partly due to its strong binding to soil particles, which reduces its bioavailability to microorganisms.
Table 2: Overview of Bioremediation Findings for 3,3'-Dichlorobenzidine
| Environment | Condition | Finding | Reference |
|---|---|---|---|
| Surface Water | - | Estimated biodegradation half-life of 4–26 weeks | cdc.gov |
| Anaerobic Groundwater | - | Estimated biodegradation half-life of 16–101 weeks | cdc.gov |
| Lake Water and Sediment | Anaerobic, 1-year incubation | Up to 80% transformation to benzidine via 3-monochlorobenzidine | cdc.gov |
| Natural Lake Water | Incubation for one month | 25% biodegradation | cdc.gov |
| Soil | Aerobic, 32 weeks | Approximately 2% mineralization (as ¹⁴CO₂) | cdc.gov |
Phytoremediation is a bioremediation process that uses various types of plants to remove, transfer, stabilize, and/or destroy contaminants in the soil and groundwater. This technology is gaining attention as a cost-effective and aesthetically pleasing method for remediating sites with low to moderate levels of contamination. While there are no specific studies on the phytoremediation of 3,3'-Dichlorobenzidine, the principles of this technology suggest its potential applicability. Plants could potentially take up DCB from the soil and water, and either accumulate it in their tissues (phytoextraction) or degrade it through metabolic processes (phytodegradation). The effectiveness would depend on the plant species, the concentration of DCB, and soil conditions.
Constructed wetlands are engineered systems that are designed and constructed to utilize the natural processes involving wetland vegetation, soils, and their associated microbial assemblages to treat wastewater. They have been successfully used to treat various types of industrial effluents containing organic pollutants. The removal mechanisms in constructed wetlands are complex and include sedimentation, filtration, adsorption, and microbial degradation. Although specific applications of constructed wetlands for the treatment of wastewater containing 3,3'-Dichlorobenzidine have not been widely reported, these systems have shown high removal efficiencies for other organic compounds and could be a viable option for treating industrial wastewater from dye and pigment manufacturing facilities where DCB might be present. nih.govsciendo.com
Adsorption-Based Removal Technologies
Adsorption is a widely utilized technology for the removal of organic pollutants from water. The process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption is largely dependent on the properties of the adsorbent, such as surface area and pore structure, as well as the chemical characteristics of the contaminant. For 3,3'-Dichlorobenzidine, which is a hydrophobic organic compound, adsorption is a particularly promising remediation strategy. waterworld.com The compound's tendency to bind to soils and sediments is a natural indicator of its affinity for solid matrices. cdc.govcanada.canih.gov
Activated carbons are highly porous materials with large internal surface areas, making them effective adsorbents for a wide range of organic compounds. reverseosmosischemicals.com The adsorption process onto activated carbon occurs in three main steps: macro transport through the larger pores, micro transport into the smaller pores, and finally, the physical attachment of the molecules to the carbon surface. reverseosmosischemicals.com The performance of activated carbon is influenced by factors such as the concentration of the contaminant, the pH of the water, and the presence of other organic compounds that may compete for adsorption sites. reverseosmosischemicals.com
Biochar, a charcoal-like substance produced from the pyrolysis of biomass, has also emerged as a cost-effective and sustainable adsorbent. nih.gov Its application in reducing the emissions of other chlorinated compounds, such as 1,3-dichloropropene, has been demonstrated, with significant reductions in emission peak flux and total emission loss. waterworld.com The mechanisms responsible for the removal of organic contaminants by biochar include pore-filling, hydrogen bonding, and π-π electron donor-acceptor interactions. nih.gov The properties of the biochar, such as its surface area, pH, and the feedstock from which it was derived, all play a role in its adsorption capacity for chlorinated compounds. researchgate.net
| Adsorbent | Contaminant Class | Removal Mechanism | Key Findings |
| Activated Carbon | Organic Compounds (general) | Physical adsorption, surface interactions | High internal surface area (500-1500 m²/g) is ideal for adsorption. reverseosmosischemicals.com |
| Biochar | Chlorinated Compounds, Pesticides | Adsorption, pore-filling, chemical reactions | Can reduce emissions of some chlorinated fumigants by over 92%. waterworld.com |
| Biochar | Pharmaceuticals | Pore-filling, hydrogen bonding, π-π interactions | The pKa of the pharmaceutical and the pH of the solution are critical for removal efficiency. nih.gov |
Research into novel adsorbents aims to develop materials with higher adsorption capacities, greater selectivity, and improved cost-effectiveness compared to traditional materials like activated carbon. For the removal of aromatic amines such as 3,3'-Dichlorobenzidine, several innovative materials have shown promise.
Cyclodextrin-Based Polymers: These adsorbents are synthesized using cyclodextrins, which are molecules with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows them to form inclusion complexes with hydrophobic organic pollutants like aromatic amines. nih.govnih.gov Studies have shown that β-cyclodextrin-based polymers can effectively remove benzidine and other aromatic amines from aqueous solutions through a combination of physical adsorption, hydrogen bonding, and the formation of these host-guest inclusion complexes. nih.gov
Organoclays and Surfactant-Modified Zeolites: Natural clays (B1170129) and zeolites can be chemically modified to enhance their affinity for organic contaminants. Organoclays are produced by modifying clays like bentonite (B74815) with quaternary ammonium (B1175870) compounds, which changes their surface from hydrophilic to hydrophobic. researchgate.nethydrosilintl.com This modification makes them effective at removing non-polar organic compounds. hydrosilintl.com Similarly, surfactant-modified zeolites (SMZs) are created by treating natural zeolites with surfactants. researchgate.netnih.gov This process allows the zeolites, which typically have little affinity for nonpolar organic molecules, to effectively sorb them. researchgate.net These materials have demonstrated the ability to remove a range of organic pollutants, including chlorinated compounds. waterworld.com
| Novel Adsorbent | Target Pollutant Type | Principle of Removal |
| Cyclodextrin-Based Polymers | Aromatic Amines, Dyes | Inclusion complex formation, physical adsorption, hydrogen bonding nih.govnih.gov |
| Organoclays | Oils, Hydrophobic Compounds, Chlorinated Phenols | Hydrophobic interactions, adsorption waterworld.comhydrosilintl.com |
| Surfactant-Modified Zeolites | Anions, Cations, Organic Pollutants | Modified surface chemistry, electrostatic attraction researchgate.netnih.gov |
Membrane Filtration and Separation Processes
Membrane filtration technologies use semi-permeable membranes to separate contaminants from water. The effectiveness of these processes depends on the size, shape, and charge of the contaminant molecules, as well as the properties of the membrane, such as its pore size and surface charge.
Nanofiltration (NF): This process uses membranes with pore sizes typically in the range of 1-10 nanometers. Nanofiltration has been shown to be effective in removing low molecular weight organic compounds, including aromatic amines. nih.gov The retention of these compounds is influenced by the presence and position of functional groups, such as the amino group, and the pH of the solution, which can affect the surface charge of both the molecule and the membrane. nih.gov
Reverse Osmosis (RO): Reverse osmosis employs a much denser membrane than nanofiltration and operates at higher pressures. It is highly effective at removing a wide range of dissolved ions and many organic contaminants. knowyourh2o.comespwaterproducts.com RO systems can typically remove a high percentage of pesticides and other organic molecules from water. espwaterproducts.com However, due to the high energy requirements, RO is often considered for applications where high-purity water is essential.
| Membrane Process | Typical Contaminants Removed | Key Operational Factors |
| Nanofiltration | Low molecular weight organic compounds, divalent ions | Membrane pore size, surface charge, solution pH nih.gov |
| Reverse Osmosis | Dissolved ions, pesticides, various organic molecules | High pressure, membrane condition, pre-treatment of water knowyourh2o.comespwaterproducts.com |
Hybrid Remediation Systems Integration and Performance Evaluation
To overcome the limitations of individual treatment methods, hybrid or integrated systems that combine different technologies are being developed. These systems aim to enhance removal efficiency, reduce treatment time, and potentially lower costs.
Advanced Oxidation Processes (AOPs) and Biological Treatment: AOPs, such as ozonation and photocatalysis, can break down complex organic molecules into simpler, less toxic, and more biodegradable compounds. nih.govresearchgate.net Studies have shown that ozonation can efficiently degrade 3,3'-Dichlorobenzidine in aqueous solutions. researchgate.net The degradation products from AOPs can then be further treated by more conventional biological methods. nih.gov This integrated approach can be more effective and economical than using AOPs alone to achieve complete mineralization. nih.gov
Adsorption and Biodegradation: This hybrid approach combines the rapid removal of contaminants from the aqueous phase by adsorption with their subsequent degradation by microorganisms. For example, contaminants can be adsorbed onto a material like biochar, which can also serve as a habitat for microorganisms that can then biodegrade the adsorbed pollutants over time.
Sono-catalytic Degradation: This emerging technology uses ultrasound (sonolysis) in the presence of a catalyst to generate highly reactive radicals that can degrade organic pollutants. The sono-catalytic process has been shown to be effective for the degradation of dyes and could be a potential treatment for other persistent organic compounds. nih.gov The integration of sonolysis with other processes, such as persulfate oxidation, can further boost the degradation efficiency. nih.gov
Theoretical and Computational Chemistry Studies of 3,3 Dichlorobenzidine Sulphate
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules like 3,3'-Dichlorobenzidine (B165656). These calculations can predict molecular geometries, electronic distributions, and spectroscopic signatures.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials. For a molecule like 3,3'-Dichlorobenzidine, DFT calculations can determine its most stable three-dimensional shape (conformation) and the distribution of electrons within the molecule.
The conformation of 3,3'-Dichlorobenzidine is characterized by the dihedral angle between the two phenyl rings. This angle is a critical factor influencing the molecule's interaction with its surroundings. DFT calculations can map the potential energy surface of the molecule as this dihedral angle is varied, allowing for the identification of the most stable, low-energy conformations. For similar biphenyl (B1667301) compounds, non-planar (twisted) conformations are often the most stable due to the balance between conjugative effects (favoring planarity) and steric hindrance between the ortho-substituents (favoring a twist). In the case of 3,3'-Dichlorobenzidine, the chlorine atoms at the 3 and 3' positions are adjacent to the biphenyl linkage and will influence this twist.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive. These parameters are fundamental inputs for understanding reaction mechanisms and predicting the outcomes of chemical processes.
Table 1: Illustrative DFT-Calculated Electronic Properties for Aromatic Amines *
| Property | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -0.5 to -2.0 eV |
| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity. | 3.0 to 6.0 eV |
| Dipole Moment | A measure of the polarity of the molecule. | 1.0 to 5.0 Debye |
Note: These are typical ranges for aromatic amines and are for illustrative purposes. Specific values for 3,3'-Dichlorobenzidine would require dedicated DFT calculations.
Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a compound. Time-Dependent DFT (TD-DFT) is a common method used to predict UV-Visible absorption spectra by calculating the energies of electronic excitations. scirp.orgscirp.org This can help to understand the color of the compound and its potential for photodegradation.
Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can also be simulated. By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated. researchgate.net Comparing this theoretical spectrum with experimental data can confirm the molecular structure and the nature of chemical bonds. For 3,3'-Dichlorobenzidine sulphate, these calculations would show characteristic peaks for the aromatic rings, the C-Cl bonds, the N-H bonds of the amine groups, and the S-O bonds of the sulphate counter-ion.
Nuclear Magnetic Resonance (NMR) chemical shifts are another property that can be predicted with high accuracy using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predictions are crucial for interpreting experimental NMR spectra and confirming the chemical structure.
Table 2: Predicted Spectroscopic Data Types from Computational Chemistry
| Spectroscopic Technique | Predicted Parameters | Relevance |
| UV-Visible Spectroscopy | Maximum absorption wavelength (λmax), Oscillator strength | Understanding electronic transitions, color, and photosensitivity. |
| Infrared (IR) Spectroscopy | Vibrational frequencies, Intensities | Identification of functional groups and confirmation of molecular structure. |
| NMR Spectroscopy | Chemical shifts (¹H, ¹³C) | Elucidation of the detailed molecular structure and chemical environment of atoms. |
Molecular Dynamics Simulations for Environmental Behavior
Molecular dynamics (MD) simulations provide a way to study the movement and interactions of atoms and molecules over time. This is particularly useful for understanding how a compound like this compound behaves in a complex environmental system, such as in contact with soil or water.
The environmental fate of 3,3'-Dichlorobenzidine is significantly influenced by its tendency to adsorb to soil and sediment particles. cdc.gov Clay minerals and humic substances are key components of soil that can interact with organic pollutants. MD simulations can model the interface between 3,3'-Dichlorobenzidine and these surfaces at an atomic level.
Simulations can reveal how the molecule orients itself on a clay surface, such as montmorillonite, and the nature of the forces driving this interaction. researchgate.netprinceton.edunih.gov For a cationic species, which 3,3'-Dichlorobenzidine can become in acidic conditions, electrostatic interactions with the negatively charged sites on clay surfaces are expected to be significant. Similarly, MD simulations can explore the interactions with the complex structures of humic substances, which can involve hydrogen bonding and hydrophobic interactions. nih.govmdpi.com The presence of water molecules and their role in mediating these interactions can also be explicitly modeled. researchgate.net
By analyzing the trajectories from MD simulations, it is possible to determine the primary mechanisms of adsorption. For 3,3'-Dichlorobenzidine, these could include:
Cation exchange: The protonated amine groups can exchange with other cations on the clay surface.
Hydrogen bonding: The amine groups can act as hydrogen bond donors to oxygen atoms on the mineral surface or in humic substances.
Hydrophobic interactions: The nonpolar aromatic rings can interact favorably with hydrophobic regions of humic substances, expelling water molecules.
From the simulations, the binding free energy between 3,3'-Dichlorobenzidine and the environmental surface can be calculated. This provides a quantitative measure of the strength of the adsorption, which is a key parameter in models of environmental transport and fate. A multiparameter model for the sorption of 3,3'-dichlorobenzidine to lake sediments has been developed that considers partitioning, covalent bonding, and cation exchange. oup.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Ecotoxicity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. ecetoc.org These models are widely used in environmental science to predict the properties of chemicals when experimental data is unavailable. epa.gov
For 3,3'-Dichlorobenzidine, QSAR models can be used to estimate a range of important parameters. The octanol-water partition coefficient (log Kow), a measure of a chemical's hydrophobicity, is a key input for many environmental models. The XLogP3 value for 3,3'-Dichlorobenzidine-d6 is reported as 3.5, indicating a moderate tendency to partition into fatty tissues and organic matter in the environment. nih.gov
QSAR models can also predict ecotoxicity, such as the concentration that is lethal to 50% of a fish population (LC50) or that inhibits the growth of algae. Programs like ECOSAR (Ecological Structure Activity Relationships) developed by the U.S. Environmental Protection Agency can estimate the aquatic toxicity of chemicals based on their structural class. e-jehs.orgnih.gov For aromatic amines like 3,3'-Dichlorobenzidine, these models would use parameters derived from its structure to predict its potential harm to aquatic organisms. The reliability of such predictions depends on the applicability domain of the QSAR model, meaning how similar the target chemical is to the chemicals used to build the model. nih.gov
Table 3: Examples of Endpoints Predicted by QSAR for Environmental Assessment
| Endpoint | Description | Importance |
| Log Kow | Octanol-Water Partition Coefficient | Predicts bioaccumulation potential and partitioning in the environment. |
| BCF | Bioconcentration Factor | Measures the accumulation of a chemical in an organism from water. |
| Aquatic Toxicity (LC50, EC50) | Concentration causing mortality or effect in aquatic organisms. | Assesses the potential for acute harm to aquatic ecosystems. |
| Biodegradability | Likelihood of being broken down by microorganisms. | Determines the persistence of the chemical in the environment. |
Reaction Mechanism Prediction using Computational Approaches (e.g., degradation pathways)
Computational chemistry offers powerful tools for predicting the environmental fate of chemical compounds by elucidating their potential reaction mechanisms and degradation pathways. While specific theoretical and computational studies on this compound are not extensively documented in publicly available literature, a significant body of research exists for the parent compound, 3,3'-Dichlorobenzidine (DCB). These studies, combining experimental observations with computational modeling, provide crucial insights into its degradation processes. The primary degradation pathways identified for DCB are photodegradation and biodegradation, which involve sequential dechlorination.
Photodegradation Pathways
Photodegradation is a significant mechanism for the breakdown of 3,3'-Dichlorobenzidine in the environment, particularly in aqueous systems and on soil surfaces exposed to sunlight. cdc.govepa.gov Laboratory experiments utilizing laser radiation at wavelengths between 300 and 360 nm have demonstrated that DCB undergoes photodechlorination. nih.gov
Computational approaches, in conjunction with experimental data, have been used to model the kinetics of this process. A simple reaction model has been developed to estimate the reaction rates, and its predictions have shown consistency with experimental results. nih.gov The proposed photodegradation pathway involves a sequential dechlorination process:
Formation of 3-Chlorobenzidine: The initial step involves the removal of one chlorine atom from the 3,3'-Dichlorobenzidine molecule, resulting in the formation of 3-Chlorobenzidine (MCB) as a transient intermediate. cdc.govnih.gov
Formation of Benzidine (B372746): The intermediate, 3-Chlorobenzidine, subsequently undergoes further photodechlorination, leading to the formation of benzidine as a stable photoproduct. cdc.govnih.gov
It is important to note that while this sequential dechlorination is a primary pathway, studies also suggest the existence of other unidentified reaction pathways and products. nih.gov The half-life for the photolysis of DCB in water has been estimated to be very rapid, in some cases less than 10 minutes. canada.ca
Biodegradation Pathways
The biodegradation of 3,3'-Dichlorobenzidine is another crucial degradation route, although it is generally considered to occur at a slower rate than photodegradation. canada.ca Laboratory studies have shown that under the action of microorganisms, DCB can undergo a similar sequential dehalogenation to yield 3-chlorobenzidine and subsequently benzidine. cdc.gov This process has been observed under simulated tropospheric solar radiation, indicating a potential interplay between biotic and abiotic degradation mechanisms. cdc.gov
Computational frameworks, such as BNICE (Biochemical Network Integrated Computational Explorer), have been developed for the prediction of biodegradation pathways for xenobiotic compounds. nih.gov While not specifically applied to this compound in the reviewed literature, these tools offer a powerful approach to predict novel biodegradation routes and expand upon experimentally observed pathways. nih.gov Such computational models can generate large reaction networks, including novel compounds and reactions, and perform thermodynamic analyses to assess the feasibility of predicted pathways. nih.gov
The degradation of DCB in soil and sediment is complex, with the compound binding strongly to solid phases. epa.gov While microbial degradation does occur, it is often slow. canada.ca The half-life for the aerobic degradation of DCB in soil has been estimated to range from 4 to 26 weeks. canada.ca
Summary of Predicted Degradation Pathways
The following table summarizes the key degradation pathways and products of 3,3'-Dichlorobenzidine as predicted and observed through a combination of experimental and computational approaches.
| Degradation Pathway | Initial Reactant | Intermediate Product | Final Product | Conditions |
| Photodegradation | 3,3'-Dichlorobenzidine | 3-Chlorobenzidine | Benzidine | Exposure to sunlight/UV radiation (300-360 nm) in aqueous solutions. nih.gov |
| Biodegradation | 3,3'-Dichlorobenzidine | 3-Chlorobenzidine | Benzidine | Action of microorganisms, can occur under simulated solar radiation. cdc.gov |
Emerging Research Frontiers and Knowledge Gaps for 3,3 Dichlorobenzidine Sulphate
Unexplored Environmental Transformation Pathways and Products
The environmental transformation of 3,3'-Dichlorobenzidine (B165656) has been studied, yet significant questions remain, particularly regarding its sulphate salt. While photodegradation is a known pathway for DCB, leading to sequential dechlorination to form 3-chlorobenzidine (MCB) and benzidine (B372746), the complete picture of its environmental fate is far from understood. epa.govnih.gov
Key knowledge gaps include:
Identity of Degradation Products: The products formed from the degradation of DCB in soil have not been fully identified. canada.ca This is a critical gap, as these transformation products could be as or more toxic than the parent compound.
Role of Metal Ions: It is known that DCB may be oxidized by metal ions like iron (III) present in clay, but the specific reaction pathways and resulting products are not well-documented. canada.ca
Anaerobic Transformation: While it is established that DCB biodegrades very slowly under anaerobic conditions, the specific microorganisms and enzymatic processes involved are largely unknown. canada.ca
Sulphate-Specific Pathways: Research specifically delineating the transformation pathways of 3,3'-Dichlorobenzidine sulphate, as opposed to the free base or dihydrochloride (B599025) salt, is lacking. The presence of the sulphate group could influence its solubility, bioavailability, and interaction with environmental matrices, potentially leading to unique transformation products.
Novel Analytical Technologies for Ultra-Trace Detection and In-Situ Monitoring
Effective risk assessment and remediation of sites contaminated with this compound rely on sensitive and robust analytical methods. While laboratory-based techniques exist, there is a pressing need for technologies that can provide rapid, on-site, and ultra-trace level detection.
Current methods and emerging technologies are summarized below:
| Analytical Technique | Principle | Detection Limit | Application | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Trace levels | Industrial wastewater | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | 5 nanograms | Aqueous solutions | epa.gov |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry | High-resolution mass analysis. | 21 picograms | Environmental samples | nih.gov |
| Spectrofluorimetry | Measurement of fluorescence quenching. | 5 ng/mL (for nitrite, demonstrating potential for trace analysis) | Aqueous medium | nih.gov |
| Flow-Injection Analysis with Chemiluminescence Detection | Reaction with luminol (B1675438) to produce light. | 1 nM (for phosphorus, demonstrating potential for ultra-trace analysis) | Aqueous solutions | nih.gov |
Future research should focus on:
In-Situ Sensors: Developing portable and robust sensors for real-time monitoring of this compound in soil and water.
Biosensors: Exploring the use of enzymes or antibodies to create highly specific and sensitive biosensors.
Miniaturized Analytical Systems: Adapting existing technologies into miniaturized "lab-on-a-chip" systems for rapid field deployment.
Development of Sustainable and Cost-Effective Remediation Strategies
The remediation of sites contaminated with this compound presents significant challenges due to its persistence and strong binding to soil and sediment. canada.ca Current remediation approaches often involve excavation and disposal, which are costly and not always sustainable.
Emerging sustainable remediation strategies include:
Bioremediation: While DCB is resistant to biodegradation, research into identifying and engineering microorganisms with enhanced degradation capabilities is a promising avenue. epa.gov
Phytoremediation: The use of plants to extract, contain, or degrade contaminants is a cost-effective and environmentally friendly approach that warrants further investigation for DCB.
In-Situ Chemical Oxidation (ISCO): The use of strong oxidizing agents like Fenton's reagent or persulfate to destroy DCB in the subsurface is a potential option. researchgate.netmdpi.com However, the effectiveness and potential for harmful byproduct formation need to be carefully evaluated.
Multicriteria Analysis: The selection of remediation techniques should be based on a holistic assessment that considers environmental, economic, and social factors to ensure sustainability. researchgate.net
Advanced Materials for Enhanced Degradation and Removal
The development of advanced materials offers new possibilities for the efficient degradation and removal of this compound from contaminated media.
| Advanced Material | Mechanism | Potential Application |
| Zero-Valent Iron (ZVI) | Reductive dehalogenation | Groundwater remediation |
| Sulfidated Nano Zero-Valent Iron (S-nZVI) | Enhanced reactivity and reduced passivation | Groundwater remediation |
| Photocatalysts (e.g., TiO2) | Generation of reactive oxygen species under UV light | Water treatment |
| Modified Clays (B1170129) and Biochars | Adsorption and potential catalytic degradation | Soil and water remediation |
| Enzyme-Immobilized Supports | Targeted enzymatic degradation | Bioreactors for water treatment |
Research in this area should focus on synthesizing and testing novel materials with high efficiency, stability, and cost-effectiveness for the specific removal of this compound.
Integrated Multi-Scale Modeling Approaches for Environmental Fate Prediction
Predicting the long-term environmental fate and transport of this compound is crucial for risk assessment and management. Integrated multi-scale modeling can provide a powerful tool to simulate these complex processes.
These models can combine:
Molecular-level models: To understand the interactions of DCB with soil components and microorganisms.
Pore-scale models: To simulate the transport and reaction of DCB in the soil matrix.
By integrating data from laboratory experiments and field observations, these models can help to:
Identify key factors controlling the fate of this compound.
Predict the effectiveness of different remediation strategies.
Assess the potential for long-term risks to human health and the environment.
Cross-Disciplinary Research Synergies and Policy Implications (Environmental focus only)
Addressing the environmental challenges posed by this compound requires a collaborative effort across multiple disciplines.
Research Synergies:
Chemistry and Microbiology: To elucidate degradation pathways and identify novel microorganisms for bioremediation.
Materials Science and Environmental Engineering: To develop and apply advanced materials for remediation.
Toxicology and Environmental Science: To assess the risks of transformation products and inform remediation goals.
Data Science and Environmental Modeling: To develop predictive models for environmental fate and risk assessment.
Policy Implications:
Stricter Regulations: The potential for the formation of toxic byproducts from the environmental transformation of DCB highlights the need for stringent regulations on its disposal and the cleanup of contaminated sites. govinfo.gov
Incentivizing Sustainable Remediation: Policies should be developed to encourage the use of sustainable and cost-effective remediation technologies.
International Cooperation: Given the global nature of chemical manufacturing and contamination, international collaboration is essential for sharing knowledge and best practices for managing the risks associated with 3,3'-Dichlorobenzidine and its salts.
Q & A
Basic Research Questions
Q. What are the key environmental fate and stability properties of 3,3'-Dichlorobenzidine sulphate, and how do they influence experimental design?
- Methodological Answer : The compound exhibits rapid photodegradation in aqueous media (half-life <10 minutes under sunlight) but binds strongly to soil, leading to persistence (half-life: 4–26 weeks in aerobic soil) . Its immobility in soil is attributed to covalent bonding with humic components, necessitating soil extraction protocols using organic solvents for recovery. For environmental studies, simulate photolytic conditions (UV light exposure) for aqueous experiments, while soil studies should prioritize long-term aerobic/anaerobic incubation setups to assess mineralization rates .
Q. How is this compound detected in environmental matrices, given its low reported concentrations?
- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for trace-level detection. For soil, employ sequential extraction with polar solvents (e.g., methanol) followed by sonication to recover bound residues. Validation should include spike-and-recovery experiments due to its strong adsorption to organic matter .
Q. What is the evidence for carcinogenicity in animal models, and how does this inform hazard classification?
- Methodological Answer : Studies in rats, mice, and dogs demonstrate hepatic tumors, bladder carcinomas, and leukemias. Dose-response relationships in oral exposure studies (e.g., 0.03% w/w in rat diets) support its classification as a Group II ("Probably Carcinogenic to Humans") per IARC . For risk assessment, apply linear extrapolation models for non-threshold toxicants, using tumor incidence data from chronic bioassays .
Advanced Research Questions
Q. How do contradictory degradation rates in aquatic vs. terrestrial systems affect risk modeling?
- Methodological Answer : While photolysis dominates in water (half-life <10 minutes), biodegradation in anaerobic groundwater may take 16–101 weeks . Integrate compartment-specific degradation rates into fugacity models to predict long-term soil accumulation and transient aquatic contamination. Validate with field data from wastewater effluents, where sediment-bound residues persist over 6 km downstream .
Q. What metabolic pathways underlie this compound’s genotoxicity, and how can they be replicated in vitro?
- Methodological Answer : Hepatic cytochrome P450 enzymes oxidize the compound to N-oxygenated intermediates (e.g., nitroso derivatives), which bind DNA . To study this, use rat liver S9 fractions or recombinant CYP1A2 enzymes in Ames tests with TA98 strains. Pair with DNA adduct quantification (e.g., ³²P-postlabeling) to correlate mutagenicity with metabolic activation .
Q. Why are epidemiological studies on human carcinogenicity inconclusive, and how can future studies address these gaps?
- Methodological Answer : Existing cohort studies (n ≤ 225 workers) lack statistical power to detect rare cancers and have short follow-up periods (<20 years) . Design longitudinal studies with biomarkers (e.g., urinary metabolites, DNA adducts) and expanded cohorts, including workers exposed during pigment manufacturing. Control for co-exposure to benzidine derivatives, which may confound results .
Q. How can researchers mitigate occupational exposure during experimental handling?
- Methodological Answer : Use stabilized dihydrochloride suspensions (low viscosity, minimal dust generation) for synthetic workflows . Implement closed-system processing with HEPA filtration and personal protective equipment (PPE). Monitor airborne levels via NIOSH Method 5509, with a detection limit of 0.1 µg/m³ .
Data Gaps and Research Priorities
- Environmental Monitoring : No Canadian data exist on ambient concentrations . Prioritize sediment and groundwater sampling near industrial sites using EPA Method 8270D.
- Degradation Byproducts : Unidentified soil metabolites may pose secondary risks. Apply non-targeted LC-HRMS to characterize transformation products .
- Dermal Exposure : Investigate pigment degradation in cosmetics (e.g., facial masks) using simulated sunlight to quantify 3,3'-Dichlorobenzidine release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
